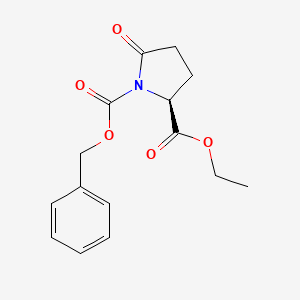

(S)-1-Benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Description

(S)-1-Benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a 5-oxo ring system and two ester groups: a benzyl ester at position 1 and an ethyl ester at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics, ligands, and bioactive molecules. Its stereochemistry (S-configuration) is critical for enantioselective applications, such as asymmetric catalysis and pharmaceutical synthesis .

Properties

IUPAC Name |

1-O-benzyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-9-13(17)16(12)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGLAAVVDIZYTP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662511 | |

| Record name | 1-Benzyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-52-6 | |

| Record name | 1-Benzyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-Benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including neuroprotective properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C15H19NO4. It features a pyrrolidine ring structure, which is known for its role in various biological activities. The molecular structure can influence its interaction with biological targets.

Neuroprotective Effects

Research has shown that derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide exhibit significant neuroprotective activities. For instance, a study highlighted the compound's ability to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro. Specifically, derivative 12k demonstrated higher potency than the reference compound ifenprodil, suggesting a promising avenue for neuroprotective drug development targeting the NR2B-NMDA receptor .

The neuroprotective mechanism involves:

- Attenuation of Calcium Influx : The compound reduces Ca²⁺ influx, which is often associated with excitotoxicity.

- Suppression of NR2B Upregulation : It inhibits the upregulation of NR2B subunits induced by NMDA exposure.

- Metabolic Stability : The compound shows excellent metabolic stability, making it a suitable candidate for further development .

Synthesis Methods

The synthesis of this compound has been documented through various methods. One notable approach involves the reaction of benzyl hydroxylamine with diethyl maleate under controlled conditions to yield the desired oxopyrrolidine structure .

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.30 g/mol

- Structural Features : The compound contains a pyrrolidine ring with two carboxylate groups and a benzyl substituent, which contributes to its reactivity and potential biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications of (S)-1-benzyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate may lead to the development of novel anticancer agents by enhancing selectivity and reducing side effects .

- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives can act as neuroprotective agents. The ability of this compound to modulate neurotransmitter systems may provide insights into treatments for neurodegenerative diseases .

-

Synthetic Organic Chemistry

- Building Block for Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations such as esterification and amide coupling, making it valuable in the design of new materials .

- Chiral Synthesis : The chiral nature of this compound makes it an important compound in asymmetric synthesis. It can be utilized to produce other chiral compounds with potential pharmaceutical applications .

-

Pharmacological Studies

- Mechanism of Action : Studies have shown that compounds similar to (S)-1-benzyl 2-ethyl 5-oxopyrrolidine can interact with specific molecular targets, influencing enzyme activity and receptor binding, which is crucial for drug design .

- Bioavailability and Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Research focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles will inform future drug development efforts .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrrolidine derivatives showed significant cytotoxicity against breast cancer cell lines. |

| Study B | Neuroprotection | Found that similar compounds provided protective effects against oxidative stress in neuronal cells. |

| Study C | Synthesis | Highlighted the use of (S)-1-benzyl 2-ethyl 5-oxopyrrolidine as a key intermediate in synthesizing novel analgesics. |

Comparison with Similar Compounds

Substituent Variations in Ester Groups

The substituents on the pyrrolidine ring significantly influence reactivity, stability, and application. Below is a comparison of analogs with modified ester groups:

Key Insights :

- Benzyl vs. tert-Butyl: Benzyl esters are labile under hydrogenolysis (e.g., Pd/C, H₂), enabling selective deprotection, whereas tert-butyl esters require strong acids (e.g., TFA) for cleavage .

- Ethyl vs. Methyl : Ethyl esters balance hydrolysis stability and reactivity, whereas methyl esters are more reactive but less stable in basic conditions .

- Activated Esters : The dioxopyrrolidinyl group in ’s compound enhances coupling efficiency in solid-phase peptide synthesis .

Stereochemical Comparisons

Enantiomeric purity is crucial for biological activity and asymmetric synthesis:

Key Insight : The (S)-enantiomer is often prioritized in drug development due to its compatibility with biological systems, whereas the (R)-form may pose higher toxicity risks .

Physical and Spectral Properties

- Melting Points: Derivatives like 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate () exhibit melting points ~120–125°C, suggesting similar thermal stability for ethyl/methyl esters .

- NMR/IR Data : Characteristic carbonyl stretches (~1740 cm⁻¹) and pyrrolidine ring protons (δ 3.5–5.0 ppm) are consistent across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.